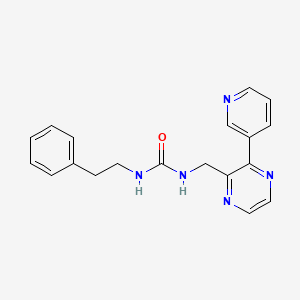

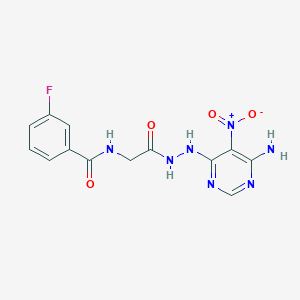

![molecular formula C19H16FNO3 B2916467 1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one CAS No. 1796971-02-2](/img/structure/B2916467.png)

1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of a novel spiro[1-benzofuran-2,4′-piperidin]-3-one scaffold has been achieved in five steps with an overall yield of 47% . Benzofuran rings have been constructed by unique methods such as a free radical cyclization cascade and proton quantum tunneling .Molecular Structure Analysis

Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Benzofuran is a heterocyclic compound having a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives have been developed and utilized as anticancer agents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .科学的研究の応用

Sigma Ligand Affinity and Selectivity

- Studies have shown that spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines, including compounds similar to "1'-(2-Fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one," exhibit subnanomolar affinity and preference for the sigma-2 binding site. The structural factors governing sigma 1/sigma 2 affinity and selectivity have been identified, highlighting the importance of the N-substituent in spiro piperidines for achieving high affinity and selectivity towards sigma-2 receptors (E. Moltzen, J. Perregaard, & E. Meier, 1995).

Neuroimaging and Radiotracer Development

- Spirocyclic piperidine derivatives have been synthesized and evaluated as σ1 receptor ligands for positron emission tomography (PET) imaging. Compounds exhibiting high σ1 receptor affinity, excellent subtype selectivity, and high in vivo brain uptake were identified, making them promising candidates for neuroimaging studies to investigate σ1 receptor distribution and function in various neurological conditions (Yan Li et al., 2013).

Pharmacological Screening

- A set of spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives, which share structural similarities with the compound , were prepared and subjected to pharmacological screening. These compounds showed modest dopamine antagonism but were primarily characterized by their analgesic and antihypertensive activities, indicating their potential therapeutic applications (F. Novelli & F. Sparatore, 1996).

Structural Analysis and SAR

- The synthesis and evaluation of novel spiropiperidines, including structural variants of "this compound," have provided insights into the structure-activity relationships (SAR) that govern σ-receptor ligand affinity and selectivity. These studies are critical for designing ligands with targeted pharmacological profiles for research and therapeutic purposes (C. Maier & B. Wünsch, 2002).

作用機序

将来の方向性

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities .

特性

IUPAC Name |

1'-(2-fluorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c20-16-9-4-2-7-14(16)17(22)21-11-5-10-19(12-21)15-8-3-1-6-13(15)18(23)24-19/h1-4,6-9H,5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWHZAAYLDQXNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)C3=CC=CC=C3F)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

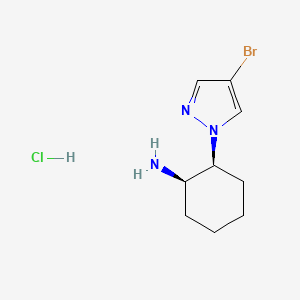

![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2916388.png)

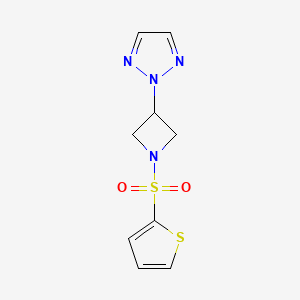

![N-[(4-ethoxyphenyl)carbamothioyl]acetamide](/img/structure/B2916390.png)

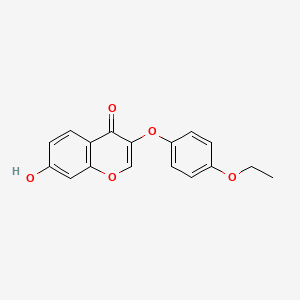

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2916392.png)

![2-((3-chlorobenzyl)thio)-3-ethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916395.png)

![6-tert-butyl-2-{[1-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2916403.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-thiophen-2-yl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2916407.png)